molecular formula C12H14N2O2 B2958202 4-(4-Oxopiperidin-1-yl)benzamide CAS No. 340756-87-8

4-(4-Oxopiperidin-1-yl)benzamide

Cat. No.: B2958202
CAS No.: 340756-87-8
M. Wt: 218.256
InChI Key: FRHJTBMHMNUPCR-UHFFFAOYSA-N
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Description

4-(4-Oxopiperidin-1-yl)benzamide is a chemical compound with the molecular formula C12H14N2O2 It is characterized by the presence of a benzamide group attached to a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Oxopiperidin-1-yl)benzamide typically involves the reaction of 4-aminobenzamide with 4-piperidone. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst and solvent. The process may involve heating the reaction mixture to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-Oxopiperidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzamide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include various substituted benzamides and piperidinone derivatives, which can have different functional groups attached to the benzene ring or the piperidine ring.

Scientific Research Applications

4-(4-Oxopiperidin-1-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Oxopiperidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Oxopiperidin-1-yl)phenylacetamide
  • 4-(4-Oxopiperidin-1-yl)benzoic acid
  • 4-(4-Oxopiperidin-1-yl)benzylamine

Uniqueness

4-(4-Oxopiperidin-1-yl)benzamide is unique due to its specific combination of a benzamide group and a piperidinone ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in the development of new materials and therapeutic agents.

Properties

IUPAC Name

4-(4-oxopiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-12(16)9-1-3-10(4-2-9)14-7-5-11(15)6-8-14/h1-4H,5-8H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHJTBMHMNUPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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